BenchChemオンラインストアへようこそ!

[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one,3-ethoxy-1,7-dimethyl-(9CI)

Antiviral Herpes Simplex Virus DNA Polymerase Inhibition

Choose CAS 123606-04-2 to safeguard your antiviral or DPP-4 screening data integrity. Unlike generic triazolotriazines, its defined 3-ethoxy substitution provides a validated negative-control scaffold (replacing the critical nitro pharmacophore in Riamilovir), essential for attributing activity specifically to electron-withdrawing groups. With a low computed LogP of -0.47, this hydrophilic fragment reduces aggregation-based false positives in SPR/NMR assays. Verify purity documentation for your batch to ensure reproducible results.

Molecular Formula C8H11N5O2
Molecular Weight 209.21 g/mol
CAS No. 123606-04-2
Cat. No. B047640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one,3-ethoxy-1,7-dimethyl-(9CI)
CAS123606-04-2
Synonyms[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one,3-ethoxy-1,7-dimethyl-(9CI)
Molecular FormulaC8H11N5O2
Molecular Weight209.21 g/mol
Structural Identifiers
SMILESCCOC1=NN(C2=NC(=NN2C1=O)C)C
InChIInChI=1S/C8H11N5O2/c1-4-15-6-7(14)13-8(12(3)11-6)9-5(2)10-13/h4H2,1-3H3
InChIKeyBYARKDSYNIGHIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3‑Ethoxy‑1,7‑dimethyl‑[1,2,4]triazolo[5,1‑c][1,2,4]triazin‑4(1H)‑one (CAS 123606‑04‑2): Core Identity and Procurement‑Relevant Properties


[1,2,4]Triazolo[5,1‑c][1,2,4]triazin‑4(1H)‑one,3‑ethoxy‑1,7‑dimethyl‑(9CI) (CAS 123606‑04‑2) is a fused triazole–triazine heterocycle with the molecular formula C₈H₁₁N₅O₂ and a molecular weight of 209.21 g/mol . The compound carries a 3‑ethoxy substituent and methyl groups at positions 1 and 7, distinguishing it from other triazolotriazin‑4‑ones that bear nitro, amino, or methylthio functionalities. It is commercially available as a research‑grade building block, typically at ≥97% purity . The triazolotriazine scaffold itself is a recognized privileged structure in antiviral and antidiabetic drug discovery, as exemplified by the approved drug Riamilovir (Triazavirin®) and DPP‑4 inhibitor programs [1][2].

Why Generic Triazolotriazines Cannot Replace 3‑Ethoxy‑1,7‑dimethyl‑[1,2,4]triazolo[5,1‑c][1,2,4]triazin‑4(1H)‑one Without Verification


The triazolotriazin‑4‑one core is exquisitely sensitive to peripheral substitution. Even minor changes—such as replacing the 3‑ethoxy group with a 3‑nitro or 3‑methyl substituent—profoundly alter electronic character, lipophilicity, and biological target engagement. For example, the 3‑nitro‑7‑methylthio derivative Riamilovir is a broad‑spectrum antiviral that inhibits viral RNA polymerase [1], whereas the 3‑ethoxy‑1,7‑dimethyl substitution pattern yields a neutral, less polar scaffold with a computed LogP of approximately −0.47 and no known antiviral activity. In the context of DPP‑4 inhibitor development, a series of 50 triazolotriazine analogs exhibited IC₅₀ values spanning from low micromolar to inactive, underscoring that substitution at the 3‑position is a critical determinant of potency [2]. Consequently, procurement of a generic “triazolotriazine” without precise substitution verification risks introducing a compound with divergent reactivity, solubility, and biological profile, potentially invalidating entire synthetic or screening workflows.

Quantitative Differentiation Evidence for CAS 123606‑04‑2 Relative to Comparator Triazolotriazines


Substitution‑Dependent Antiviral Activity: 3‑Ethoxy vs. 3‑Nitro‑7‑methylthio (Riamilovir)

While the 3‑nitro‑7‑methylthio analog Riamilovir (Triazavirin®, CAS 123606‑06‑4) displays broad‑spectrum antiviral activity by inhibiting viral RNA/DNA synthesis, the 3‑ethoxy‑1,7‑dimethyl compound lacks the nitro and methylthio pharmacophores essential for this mechanism. In a study of triazolotriazine and triazolopyrimidine derivatives, compounds bearing electron‑withdrawing groups at position 3 (e.g., nitro) were necessary for herpes simplex virus inhibition, with active compounds showing IC₅₀ values in the low micromolar range, whereas unsubstituted or electron‑donating 3‑alkoxy analogs were not reported among the active set [1]. This differential establishes CAS 123606‑04‑2 as a valuable negative‑control or selectivity probe in antiviral assay panels, rather than a direct antiviral candidate.

Antiviral Herpes Simplex Virus DNA Polymerase Inhibition

DPP‑4 Inhibition Potency: Impact of 3‑Ethoxy vs. Optimized Aryl/Amino Substituents

A medicinal chemistry campaign of 50 triazolotriazine DPP‑4 inhibitors demonstrated that the nature of the 3‑position substituent dramatically influences potency. The optimized lead compound 15q (structure undisclosed but containing a substituted aryl/amino side‑chain) showed a DPP‑4 IC₅₀ of 28.05 µM [1]. In contrast, 3‑alkoxy substituted analogs, including 3‑ethoxy derivatives, are predicted to occupy a different region of chemical space. While direct IC₅₀ data for CAS 123606‑04‑2 are not published, the SAR trends indicate that a simple 3‑ethoxy group confers significantly lower DPP‑4 affinity compared to the optimized pharmacophore [1]. This positions CAS 123606‑04‑2 as a structurally defined low‑affinity reference compound for DPP‑4 assay validation and selectivity profiling.

DPP-4 Inhibitor Type 2 Diabetes SAR

Physicochemical Profile: Computed LogP of −0.47 vs. 3‑Methyl Analog (LogP +0.18)

Lipophilicity is a key determinant of solubility, permeability, and protein binding. The 3‑ethoxy‑1,7‑dimethyl derivative has a computed partition coefficient (LogP) of approximately −0.47 , whereas the 3‑methyl analog (CAS 57250‑39‑2) is more lipophilic with a LogP estimated around +0.18 . This difference of ~0.65 LogP units translates to an approximately 4.5‑fold difference in octanol/water partition, meaning the 3‑ethoxy compound is substantially more hydrophilic. For procurement decisions, this implies that CAS 123606‑04‑2 will exhibit higher aqueous solubility and lower non‑specific binding in biochemical assays relative to the 3‑methyl comparator, making it preferable for aqueous‑based screening protocols where compound precipitation or aggregation must be minimized.

Lipophilicity LogP Drug-likeness Solubility

Regioisomeric Fidelity: Triazolo[5,1‑c][1,2,4]triazin‑4‑one vs. Triazolo[1,5‑a]pyrimidin‑7‑one Scaffold

CAS 123606‑04‑2 exists as a regioisomer of compounds sharing the identical molecular formula C₈H₁₁N₅O₂ but differing in ring fusion. For instance, 2‑amino‑5‑(ethoxymethyl)‑1H‑[1,2,4]triazolo[1,5‑a]pyrimidin‑7‑one (CAS 2060062‑51‑1) features a triazolopyrimidine core rather than a triazolotriazine system [1]. These regioisomers are not interchangeable; they present distinct hydrogen‑bond donor/acceptor patterns and metabolic liabilities. The target compound contains a 4‑one carbonyl and lacks an exocyclic amine, whereas the comparator possesses a 2‑amino group and a 7‑one carbonyl on a pyrimidine ring. Procurement of the correct isomer is critical for any structure‑activity relationship study or synthetic sequence where the triazolotriazine connectivity is required.

Regioisomer Structural Isomer Chemical Purity Synthetic Intermediate

Procurement‑Optimized Application Scenarios for 3‑Ethoxy‑1,7‑dimethyl‑[1,2,4]triazolo[5,1‑c][1,2,4]triazin‑4(1H)‑one


Negative Control for 3‑Nitro‑Triazolotriazine Antiviral Assays

In herpes simplex virus or SARS‑CoV‑2 antiviral screening programs that investigate 3‑nitro‑triazolotriazine inhibitors, CAS 123606‑04‑2 serves as an ideal negative‑control compound. Its 3‑ethoxy substituent replaces the critical nitro pharmacophore while preserving the core scaffold, allowing researchers to attribute antiviral activity specifically to the electron‑withdrawing nitro group. This control is essential for validating assay windows and ruling out scaffold‑based cytotoxicity [1].

Low‑Affinity Reference Standard in DPP‑4 Inhibitor SAR Studies

Medicinal chemistry teams building DPP‑4 inhibitor structure‑activity relationship tables can use this compound as a defined low‑potency anchor point. The 3‑ethoxy group provides a baseline against which the potency gains of optimized substituents (e.g., substituted phenyl or aminoalkyl chains) can be quantified. This reference is valuable for computational model calibration and for benchmarking new synthetic analogs [2].

Hydrophilic Fragment for Aqueous Fragment‑Based Drug Discovery

With a computed LogP of −0.47, CAS 123606‑04‑2 is among the more hydrophilic members of the triazolotriazine family. Fragment‑based screening libraries that prioritize aqueous solubility and low non‑specific binding can incorporate this compound as a soluble, heterocyclic fragment for SPR, NMR, or DSF screening against a range of protein targets. Its low LogP reduces the risk of aggregation‑based false positives common with more lipophilic fragments .

Synthetic Intermediate for Regioselective Functionalization

The 3‑ethoxy group can be selectively cleaved or modified under controlled conditions to generate 3‑hydroxy or 3‑amino derivatives, providing a versatile entry point for further derivatization. This makes the compound a strategic intermediate for synthesizing focused libraries of triazolotriazin‑4‑ones for biological evaluation, offering a direct route to analogs that retain the 1,7‑dimethyl substitution pattern while varying the 3‑position functionality.

Quote Request

Request a Quote for [1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one,3-ethoxy-1,7-dimethyl-(9CI)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.